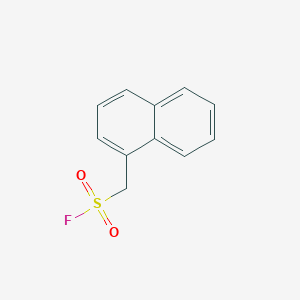
(naphthalen-1-yl)methanesulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Naphthalen-1-yl)methanesulfonyl fluoride (NMF) is an organofluorine compound that is used in a variety of scientific research applications. It is a colorless, volatile liquid that is synthesized from naphthalene and methanesulfonyl chloride. NMF has a wide range of applications, from biochemical and physiological studies to lab experiments, due to its unique properties.
Applications De Recherche Scientifique
(naphthalen-1-yl)methanesulfonyl fluoride is used in a variety of scientific research applications, including biochemical and physiological studies. It is used to study the effects of enzymes, hormones, and other biologically active compounds on cells and tissues. In addition, this compound is used to study the effects of drugs, toxins, and other environmental pollutants on living organisms. It is also used in laboratory experiments to study the properties of proteins and other macromolecules.
Mécanisme D'action
(naphthalen-1-yl)methanesulfonyl fluoride is an organofluorine compound that is known to interact with biological molecules such as proteins, lipids, and carbohydrates. It is believed to act by disrupting the normal structure and function of these molecules, thus altering their behavior. This compound is also believed to interact with cell membranes, leading to changes in cell signaling and other cellular processes. In addition, this compound is known to interact with DNA and RNA, leading to changes in gene expression.
Biochemical and Physiological Effects
This compound is known to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes and other proteins, as well as disrupt the normal functioning of cells and tissues. In addition, this compound has been shown to interfere with the normal functioning of hormones, leading to changes in physiological processes. This compound has also been shown to alter the expression of genes, leading to changes in gene expression and cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
(naphthalen-1-yl)methanesulfonyl fluoride has many advantages for use in laboratory experiments. It is a colorless, volatile liquid that is easy to synthesize and store. In addition, it is relatively non-toxic and has a wide range of applications. However, this compound has some limitations for use in lab experiments. It is known to interact with biological molecules, leading to changes in their behavior, which can make it difficult to study the effects of specific compounds or treatments. In addition, this compound is known to interact with DNA and RNA, leading to changes in gene expression, which can make it difficult to study the effects of specific genes or genetic mutations.
Orientations Futures
There are many potential future directions for (naphthalen-1-yl)methanesulfonyl fluoride research. One potential area of research is to investigate the effects of this compound on specific proteins, hormones, and other biologically active compounds. Another potential area of research is to investigate the effects of this compound on specific cell types and tissues. In addition, research could be conducted to investigate the effects of this compound on gene expression and cellular processes. Finally, research could be conducted to investigate the effects of this compound on drug action and toxicity.
Méthodes De Synthèse
(naphthalen-1-yl)methanesulfonyl fluoride is synthesized from naphthalene and methanesulfonyl chloride in a two-step process. First, naphthalene is reacted with methanesulfonyl chloride in the presence of a base, such as sodium hydroxide. This reaction yields a naphthalene sulfonate ester, which is then treated with a fluoride ion source, such as potassium fluoride, to form this compound. The reaction is exothermic and proceeds rapidly at room temperature.
Propriétés
IUPAC Name |
naphthalen-1-ylmethanesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO2S/c12-15(13,14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMYOVIVKHWRKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,6-Dihydro-6-methyl-3-phenyl-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6603799.png)
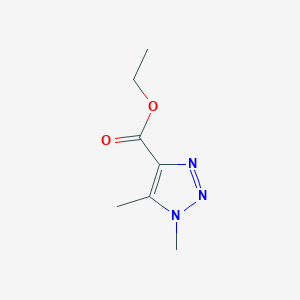
![methyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6603807.png)
![tert-butyl N-methyl-N-[(1r,4r)-4-[(methylamino)methyl]cyclohexyl]carbamate, trans](/img/structure/B6603821.png)

![2-[(2-Oxo-2H-1-benzopyran-3-yl)methoxy]benzaldehyde](/img/structure/B6603829.png)

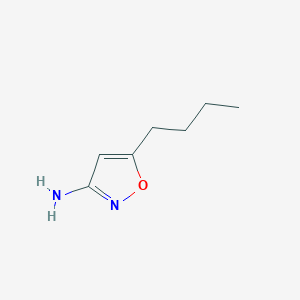
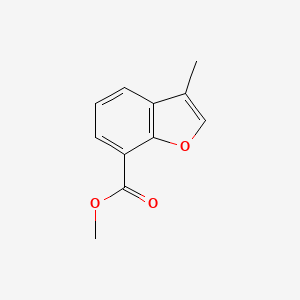

amine](/img/structure/B6603848.png)
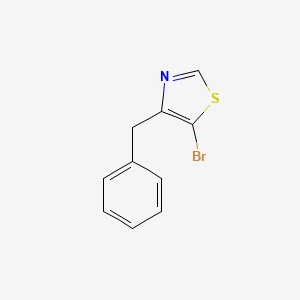
![Ethyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B6603861.png)